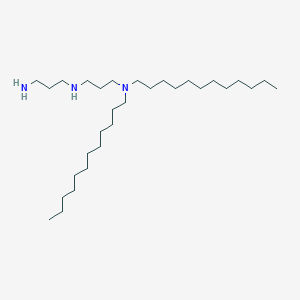

N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine

Description

N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is a chemical compound with the molecular formula C18H41N3. It is a type of diamine, characterized by the presence of two amine groups attached to a long hydrocarbon chain. This compound is known for its use as a biocide and surfactant, making it valuable in various industrial and scientific applications .

Properties

CAS No. |

93522-44-2 |

|---|---|

Molecular Formula |

C30H65N3 |

Molecular Weight |

467.9 g/mol |

IUPAC Name |

N'-[3-(didodecylamino)propyl]propane-1,3-diamine |

InChI |

InChI=1S/C30H65N3/c1-3-5-7-9-11-13-15-17-19-21-28-33(30-24-27-32-26-23-25-31)29-22-20-18-16-14-12-10-8-6-4-2/h32H,3-31H2,1-2H3 |

InChI Key |

DTGBUNAEQVXTKU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCN(CCCCCCCCCCCC)CCCNCCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine typically involves the reaction of dodecylamine with acrylonitrile, followed by hydrogenation. The process can be summarized in the following steps:

Reaction with Acrylonitrile: Dodecylamine reacts with acrylonitrile in the presence of a catalyst to form N-(2-cyanoethyl)-dodecylamine.

Hydrogenation: The intermediate product is then subjected to catalytic hydrogenation to yield N3-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine.

Industrial Production Methods

Industrial production of this compound often employs fixed-bed reactors and molecular sieves as catalysts. The reaction conditions are optimized to achieve high yields and selectivity, with the overall yield reaching over 80% .

Chemical Reactions Analysis

Types of Reactions

N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions can convert it into secondary or tertiary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or nickel catalysts.

Substitution: Halogenated compounds and alkylating agents are often used.

Major Products

Oxidation: Amine oxides.

Reduction: Secondary and tertiary amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine has a wide range of applications in scientific research:

Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.

Biology: Acts as a biocide, effective against a broad spectrum of microorganisms.

Medicine: Investigated for its potential use in antimicrobial formulations and disinfectants.

Industry: Employed in the formulation of cleaning agents, disinfectants, and corrosion inhibitors

Mechanism of Action

The compound exerts its biocidal effects by disrupting the cell membranes of microorganisms. The long hydrophobic tail interacts with the lipid bilayer, causing membrane destabilization and cell lysis. This mechanism is similar to other surfactants and antimicrobial agents .

Comparison with Similar Compounds

Similar Compounds

N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: Shares similar structural features and applications.

3-Aminopropyltriethoxysilane: Used as a catalyst and for surface modifications.

Uniqueness

N~3~-(3-Aminopropyl)-N~1~,N~1~-didodecylpropane-1,3-diamine is unique due to its dual functionality as a biocide and surfactant. Its long hydrocarbon chain and multiple amine groups provide it with enhanced antimicrobial properties and surface activity, making it highly effective in various applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.